Therapeutic Window Expansion in TBI: COG1410 vs. COG133 (Predecessor ApoE Mimetic)
COG1410 was rationally designed to overcome the narrow 30-minute therapeutic window of the first-generation apoE mimetic COG133. In a murine closed-head TBI model, a single intravenous injection of COG1410 at 120 minutes post-injury significantly improved vestibulomotor function and spatial learning/memory, whereas COG133 was effective only when administered within 30 minutes [1]. This represents a fourfold expansion of the viable intervention window, a critical determinant for translational feasibility in acute neurological injury.
| Evidence Dimension | Therapeutic window (time post-injury for effective intervention) |
|---|---|
| Target Compound Data | 120 minutes (significant improvement in vestibulomotor function and spatial learning/memory) |
| Comparator Or Baseline | COG133: 30 minutes |
| Quantified Difference | 4-fold expansion (from 30 min to 120 min) |
| Conditions | Murine closed-head traumatic brain injury (TBI) model; single intravenous injection |
Why This Matters
This extended window directly impacts translational relevance and experimental design flexibility in TBI research, making COG1410 the preferred choice for studies requiring clinically feasible intervention timelines.
- [1] Laskowitz DT, et al. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury. J Neurotrauma. 2007;24(7):1093-1107. View Source
